![molecular formula C16H11FN2O2S B483931 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 79962-58-6](/img/structure/B483931.png)
3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Overview
Description
3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of an indole moiety and a thiazolidine ring in its structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an amine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been reported to accelerate the reaction process and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. A study evaluated various derivatives for their effectiveness against different bacterial strains. The results demonstrated that certain modifications to the core structure enhanced antimicrobial activity significantly, suggesting a pathway for developing new antibiotics based on this scaffold .
Antitumor Activity
The compound has been investigated for its antitumor properties. A synthesis study highlighted the in vitro antitumor activity of substituted derivatives of the compound against several cancer cell lines. The findings suggest that modifications to the thiazolidine ring can lead to increased cytotoxic effects, making it a promising candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of compounds similar to 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione. These studies focus on their ability to mitigate oxidative stress in neuronal cells and prevent neurodegeneration. The results indicate that these compounds can reduce markers of oxidative damage and improve cell viability under stress conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives are structurally related.
Uniqueness
3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound with significant biological activity. Its structure incorporates an indole ring and a thiazolidine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H18FN3O4S
- Molecular Weight : 451.5 g/mol
- Purity : Typically 95% .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Dandia et al. (1993) demonstrated that fluorinated compounds possess antifungal and antibacterial properties. These findings suggest that the compound may be effective against various microbial strains .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in studies focusing on similar indole derivatives. Ali and Abdel-Rahman (2014) reported significant antioxidant activities in related compounds, indicating that this compound may also contribute to cellular protection against oxidative stress .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, Al-Ostoot et al. (2020) investigated the interactions of indole derivatives with tumor cells, revealing potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest . These findings suggest that the target compound may have similar effects worth exploring further.
Study 1: Antimicrobial Efficacy
A study conducted by Dandia et al. evaluated the antimicrobial efficacy of various fluorinated compounds against common pathogens. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 15 µg/mL |
Compound B | S. aureus | 10 µg/mL |
This compound | Not yet tested | N/A |
Study 2: Antioxidant Potential
Ali and Abdel-Rahman conducted a study assessing the antioxidant properties of indole derivatives using DPPH radical scavenging assays. Compounds showed varying degrees of activity with IC50 values indicating their effectiveness in neutralizing free radicals .
Compound | IC50 Value (µg/mL) |
---|---|
Compound C | 25 |
Compound D | 30 |
This compound | Not yet tested |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insight into the mechanism of action and potential therapeutic applications in drug design .
Properties
IUPAC Name |
3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCAABKMMODBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160241 | |
Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-58-6 | |
Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79962-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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